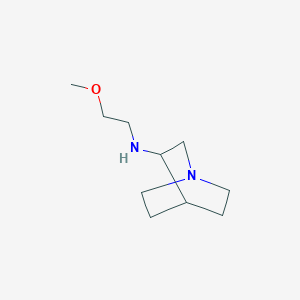![molecular formula C12H10N4O B6136819 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B6136819.png)
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been extensively studied for its potential biological activities. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is not well understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Additionally, 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one may exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one in lab experiments is its potential biological activities. The compound has been shown to exhibit various activities that may be useful in the development of novel therapeutics. However, one of the limitations of using 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one. One of the directions is the identification of the specific enzymes or proteins that the compound inhibits. This may provide insights into the mechanism of action of the compound and may aid in the development of novel therapeutics. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of novel formulations of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one may improve its bioavailability and pharmacokinetics, thus enhancing its potential as a therapeutic agent.
In conclusion, 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has potential biological activities. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. Although there are limitations to its use in lab experiments, there are several future directions for its study that may lead to the development of novel therapeutics.
Métodos De Síntesis
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can be synthesized using various methods. One of the most common methods involves the reaction between 3-phenyl-1-propargyl-1H-pyrazole-4-carbaldehyde and 3-amino-1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. The reaction results in the formation of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one as a white solid with a high yield.
Propiedades
IUPAC Name |
7-methyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-10(9-5-3-2-4-6-9)11-13-7-14-12(17)16(11)15-8/h2-7H,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXPAJIGXYTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B6136741.png)
![4-chloro-3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6136743.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)


![2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B6136766.png)

![5-chloro-4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6136772.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)
![ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
![7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6136826.png)
![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)